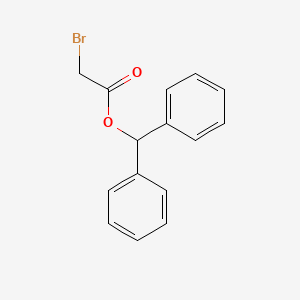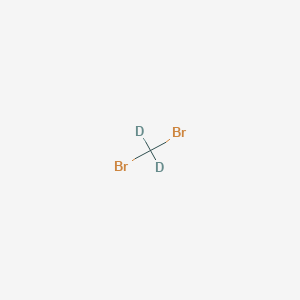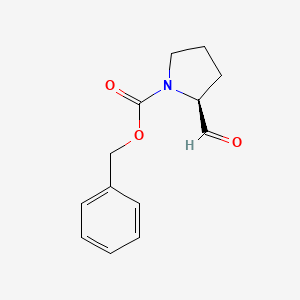
(S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester
Descripción general
Descripción
(S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester, or (S)-2-FPB, is an important and versatile synthetic intermediate used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is a chiral molecule, meaning that it has two different forms, each with different properties. This makes it useful for the synthesis of chiral molecules and for the production of enantiomerically pure compounds. In addition, (S)-2-FPB is a useful building block for the synthesis of complex structures and can be used to modify existing structures.
Aplicaciones Científicas De Investigación
Application in Organic Chemistry
Summary of the Application
Benzyl esters are used as a reagent for the synthesis of benzyl ethers and esters . This method provides a revised benzyl transfer protocol in which N-methylation of 2-benzyloxypyridine delivers the active reagent in situ .
Methods of Application
The process involves the use of 2-benzyloxypyridinium triflate, a neutral organic salt, which releases an electrophilic benzyl species upon warming . The reaction protocols build on recent reports and provide new observations .
Results or Outcomes
The process yields benzyl ethers in good to excellent yield by in situ methylation of 2-benzyloxypyridine .
Application in Tissue Engineering
Summary of the Application
Hyaluronan Benzyl Ester is used as a scaffold for tissue engineering . It is one of the most promising materials for tissue engineering and regenerative medicine .
Methods of Application
The process involves the use of hyaluronan derivative: a benzyl ester of hyaluronan (HYAFF ®). HYAFF ® can be processed to obtain several types of devices such as tubes, membranes, non-woven fabrics, gauzes, and sponges .
Results or Outcomes
All these scaffolds are highly biocompatible. In the human body, they do not elicit any adverse reactions and are resorbed by the host tissues .
Application in Peptide Synthesis
Summary of the Application
Benzyl esters of fatty acids based on vegetable oils were used as alternative rubber processing oil .
Methods of Application
The process involves the use of benzyl esters of fatty acids based on three types of vegetable oils (i.e., coconut, palm, and soybean oils) .
Results or Outcomes
These benzyl esters were used to replace conventional aromatic oil which has been banned by the European community .
Application in Protein Engineering
Summary of the Application
The compound has been used in the field of protein engineering for site-specific modification of proteins .
Methods of Application
The process involves genetically encoding an esterified glutamic acid analogue (BnE) into proteins . This method allows structurally and functionally distinct non-canonical amino acids (ncAAs) to be incorporated into specific sites of a protein .
Results or Outcomes
This method has been applied in different types of site-specific protein modifications, including N-terminal pyroglutamation, caging Glu in the active site of a toxic protein, and endowing proteins with metal chelator hydroxamic acid and versatile reactive handle acyl hydrazide .
Application in Drug Synthesis
Summary of the Application
“N-Cbz-L-prolinal” has been used in the synthesis of L-prolinamide, a key intermediate in drug synthesis .
Methods of Application
The process involves the enzyme-catalyzed, racemization-free amidation of unprotected L-proline with ammonia in an organic solvent .
Results or Outcomes
The process yields high L-prolinamide concentrations . For instance, at 145 mM substrate concentration, 80% conversion was achieved .
Application in Organic Synthesis
Summary of the Application
“N-Cbz-L-prolinal” has been used in the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines .
Methods of Application
The process involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents .
Results or Outcomes
Propiedades
IUPAC Name |
benzyl (2S)-2-formylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,9,12H,4,7-8,10H2/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNHSGGMNWXBEI-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471765 | |
| Record name | (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester | |
CAS RN |
71461-30-8 | |
| Record name | (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


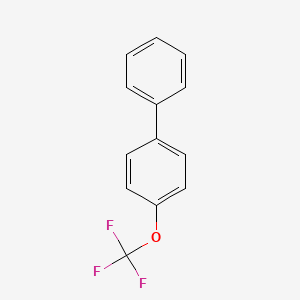
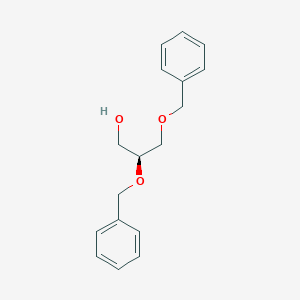
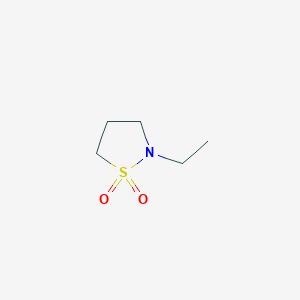
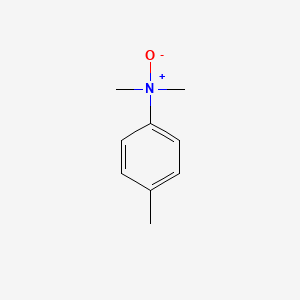
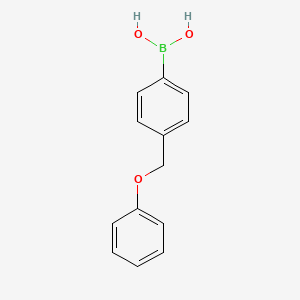
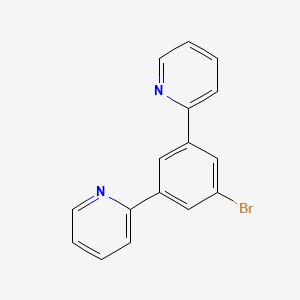

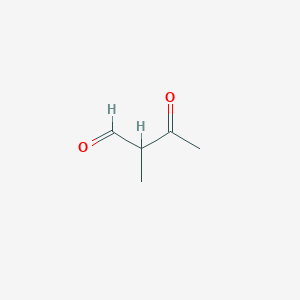
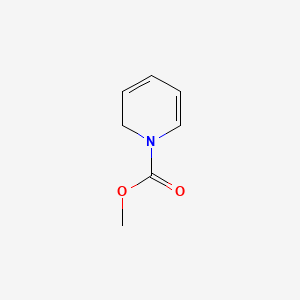
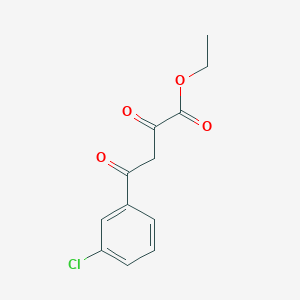
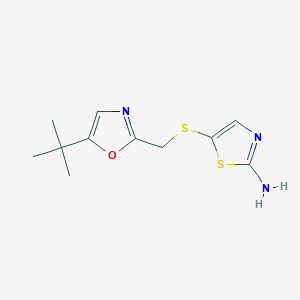
![N-[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) benzyloxycarbonyloxy]succinimide](/img/structure/B1599742.png)
